Molecular Weight and Lipophilicity Divergence vs. Methoxyphenoxy-Ethyl Analog (PDB Ligand Q2U)
The target compound possesses a molecular weight (MW) of 281.31 g/mol and a predicted LogP of 1.61 (ChemBase), whereas the structurally related PDB ligand Q2U—N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide, a SARS-CoV-2 main protease binder—has a MW of 338.36 g/mol [1][2]. Although experimental LogP for Q2U is not available from the same source, the additional aromatic ether and methoxy groups in Q2U are expected to increase lipophilicity by >0.5 LogP units based on fragment contribution methods. The target compound also has a lower topological polar surface area (tPSA = 63.13 Ų vs. an estimated ~76 Ų for Q2U), favoring passive membrane permeability under Lipinski guidelines [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 281.31 g/mol; LogP (predicted) = 1.61; tPSA = 63.13 Ų; HBD = 2; HBA = 3 |
| Comparator Or Baseline | N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide (Q2U): MW = 338.36 g/mol; HBA = 5 (estimated); LogP not available |
| Quantified Difference | ΔMW = 57.05 g/mol (20.3% higher for Q2U); tPSA difference ≈ 13 Ų (estimated) |
| Conditions | Predicted physicochemical properties from ChemBase and PDB chemical component dictionary |
Why This Matters
Lower MW and balanced LogP of the target compound predict superior oral bioavailability potential and a more favorable starting point for lead optimization compared to the bulkier Q2U analog, making it preferable for procurement in early-stage oral drug discovery programs.
- [1] ChemBase. 2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide. ChemBase ID: 225355. Predicted LogP: 1.61; tPSA: 63.13 Ų; MW: 281.31. View Source
- [2] PDBj. ChemComp-Q2U: N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide. Formula: C19H18N2O4; MW: 338.357. PDB ID: 7GH6. View Source
